molecular formula C9H10ClFO B156296 1-(3-Chloropropoxy)-4-fluorobenzene CAS No. 1716-42-3

1-(3-Chloropropoxy)-4-fluorobenzene

Cat. No.: B156296
CAS No.: 1716-42-3
M. Wt: 188.62 g/mol
InChI Key: DFFWYMMOMUTKOI-UHFFFAOYSA-N
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Description

1-(3-Chloropropoxy)-4-fluorobenzene is an organic compound with the molecular formula C9H10ClFO It is a derivative of benzene, where a fluorine atom is substituted at the para position and a 3-chloropropoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropoxy)-4-fluorobenzene can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 4-fluorophenol with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropoxy)-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Oxidation: Alcohols, ketones.

    Reduction: Hydrocarbon derivatives.

Scientific Research Applications

1-(3-Chloropropoxy)-4-fluorobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Explored for its potential use in drug discovery and development. It is studied for its interactions with biological targets and its pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropoxy)-4-fluorobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity .

Comparison with Similar Compounds

1-(3-Chloropropoxy)-4-fluorobenzene can be compared with other similar compounds such as:

    1-(3-Chloropropoxy)-2-fluorobenzene: Similar structure but with the fluorine atom at the ortho position. This positional isomer may exhibit different chemical and biological properties.

    1-(3-Chloropropoxy)-4-methoxybenzene: Similar structure with a methoxy group instead of a fluorine atom. The presence of the methoxy group can influence the compound’s reactivity and biological activity.

    1-(3-Chloropropoxy)-4-chlorobenzene: Similar structure with a chlorine atom instead of a fluorine atom. .

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(3-chloropropoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFWYMMOMUTKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169136
Record name 1-(3-Chloropropoxy)-4-fluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1716-42-3
Record name 1-(3-Chloropropoxy)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1716-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloropropoxy)-4-fluorobenzene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chloropropoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloropropoxy)-4-fluorobenzene
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Synthesis routes and methods

Procedure details

Prepared by Procedure U and Scheme AK using 4-fluorophenol and 1-bromo-3-chloropropane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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